Dihydrolipoamide

Redox Biology Metabolism Enzymology

Secure Dihydrolipoamide for precise metabolic and redox studies. Unlike generic reductants, its −290 mV potential is mandatory for physiologically relevant dihydrolipoamide dehydrogenase (DLDH) kinetics (~20-fold Km advantage) and selective N-O bond cleavage. Not functionally replaceable by glutathione or lipoamide in electron flow and ribonucleotide reductase activation studies.

Molecular Formula C8H17NOS2
Molecular Weight 207.4 g/mol
CAS No. 3884-47-7
Cat. No. B1198117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrolipoamide
CAS3884-47-7
Synonymsdihydrolipoamide
dihydrolipoamide, (+-)-isome
Molecular FormulaC8H17NOS2
Molecular Weight207.4 g/mol
Structural Identifiers
SMILESC(CCC(=O)N)CC(CCS)S
InChIInChI=1S/C8H17NOS2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H2,9,10)
InChIKeyVLYUGYAKYZETRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrolipoamide (CAS 3884-47-7): Redox Cofactor and Biochemical Research Tool


Dihydrolipoamide (CAS 3884-47-7), also known as 6,8-dimercaptooctanamide, is a dithiol and monocarboxylic acid amide that functions as an essential cofactor in central energy metabolism [1]. It is the reduced form of lipoamide and is natively produced by the enzyme dihydrolipoyl dehydrogenase (EC 1.8.1.4) [2]. The compound has a molecular weight of 207.4 g/mol and is found in organisms ranging from bacteria to humans [3]. Its primary biological role is as a substrate for dihydrolipoamide dehydrogenase, where it is oxidized back to lipoamide with the concomitant reduction of NAD⁺ to NADH [4].

Why Substituting Dihydrolipoamide with Lipoamide or Glutathione Can Compromise Experimental Outcomes


The specific reduced state of dihydrolipoamide confers distinct biochemical properties that cannot be replicated by its oxidized counterpart (lipoamide) or by alternative cellular reductants like glutathione. Its redox potential (−290 mV) is significantly more reducing than glutathione (−240 mV) [1]. Furthermore, dihydrolipoamide can functionally replace glutathione in vivo by providing electrons for ribonucleotide reductase activation, a function its oxidized form cannot perform [2]. Substitution can therefore fundamentally alter the redox equilibrium and electron flow in an experimental system [3].

Quantitative Differentiation of Dihydrolipoamide (CAS 3884-47-7) Against Its Closest Analogs


Redox Potential: Dihydrolipoamide Offers More Reducing Power Than Glutathione

Dihydrolipoamide has a redox potential of −290 mV, which is 50 mV more reducing than the common cellular antioxidant glutathione (−240 mV) [1]. This makes dihydrolipoamide a stronger potential source of reducing power in the cell [1].

Redox Biology Metabolism Enzymology

Enzyme Kinetics: Dihydrolipoamide is a High-Affinity Substrate for Its Dehydrogenase

Dihydrolipoamide dehydrogenase exhibits a ~20-fold lower Kₘ for its natural substrate, dihydrolipoamide, compared to its co-substrate NAD⁺ [1]. For example, in the enzyme from Streptococcus pneumoniae, the Kₘ for dihydrolipoamide is approximately 1/20th that for NAD⁺ [1].

Enzyme Kinetics Assay Development Biochemistry

Functional Replacement: Dihydrolipoamide Can Substitute for Glutathione In Vivo

In a genetic model where E. coli's glutathione and thioredoxin pathways were disrupted, the accumulation of dihydrolipoamide was shown to functionally replace glutathione [1]. It provided electrons for the reactivation of the essential enzyme ribonucleotide reductase (RNR) [1].

Metabolic Engineering In Vivo Redox E. coli Model

Synthetic Utility: Dihydrolipoamide Enables Selective Reductions via an Fe(II) Complex

Dihydrolipoamide forms an active complex with ferrous ion (Fe²⁺) that is effective for the selective reduction of N-O linkages in compounds such as hydroxylamines, isoxazolidines, isoxazoles, and nitrobenzenes under mild conditions [1]. This contrasts with lipoamide and its polymer derivatives, which function as acyl carriers for amide formation rather than as N-O reduction catalysts [1].

Organic Synthesis Selective Reduction Catalysis

Redox Cycling: Dihydrolipoamide's Prooxidant Potential with Specific Quinones

Dihydrolipoamide nonenzymatically reacts with low-potential quinones, leading to oxygen consumption and the formation of H₂O₂, a prooxidant activity not observed with glutathione under the same conditions [1]. The rate constant for the anaerobic reduction of 9,10-phenanthrene quinone by dihydrolipoamide is 8.6 ± 1.6 × 10³ M⁻¹ s⁻¹ [1].

Redox Cycling Prooxidant Activity Quinone Chemistry

Optimal Application Scenarios for Dihydrolipoamide Based on Verifiable Evidence


Enzymatic Assays for Dihydrolipoamide Dehydrogenase (DLDH) Activity

Dihydrolipoamide is the essential and high-affinity substrate for dihydrolipoamide dehydrogenase (DLDH), a key enzyme in the pyruvate, α-ketoglutarate, and glycine dehydrogenase complexes [1]. Its use is mandatory for accurate kinetic characterization of this enzyme, as demonstrated by the ~20-fold lower Kₘ compared to its co-substrate NAD⁺ [2]. Researchers should use dihydrolipoamide to establish physiologically relevant enzyme kinetics and for inhibitor screening against DLDH [1].

In Vivo Studies of Cellular Redox Homeostasis and Metabolic Rewiring

Dihydrolipoamide is the compound of choice for investigating cellular redox pathways, particularly in bacterial models like E. coli, where its accumulation can functionally replace glutathione to maintain essential enzyme activity [3]. Its unique redox potential of −290 mV makes it suitable for studies aiming to understand or manipulate electron flow in central metabolism [3].

Selective Reduction of N-O Linkages in Synthetic Organic Chemistry

As a specific reducing agent, dihydrolipoamide is indicated for the selective cleavage of N-O bonds in hydroxylamines, isoxazolidines, isoxazoles, and nitrobenzenes when used in combination with ferrous ion [4]. This application leverages its dithiol nature in a way that is distinct from its oxidized counterpart (lipoamide), which acts as an acyl carrier [4].

Studies of Quinone Redox Cycling and Prooxidant Mechanisms

Dihydrolipoamide is uniquely suited for investigating nonenzymatic redox cycling with low-potential quinones, a reaction that leads to oxygen consumption and H₂O₂ formation and which is not observed with glutathione [5]. This application is relevant for research into oxidative stress and the bioreductive activation of certain compounds [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrolipoamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.